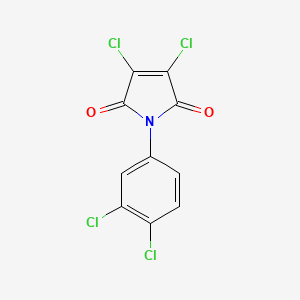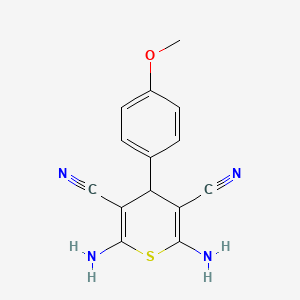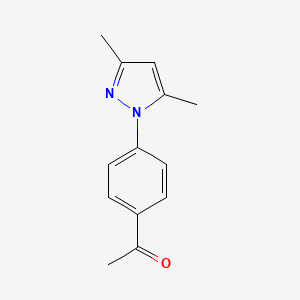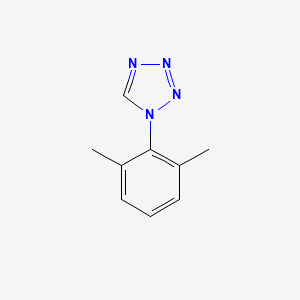
1-(2,6-dimethylphenyl)-1H-tetrazole
概要
説明
2,6-Dimethylphenol is a hydroxytoluene . It is a colorless to off-white crystalline solid with a sweet tarry odor .
Synthesis Analysis
2,6-Dimethylphenol can be synthesized from phenol and methanol in a gas-phase catalytic reaction . In the synthesis of lidocaine, a two-part synthesis from 2,6-dimethylaniline is used .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylphenol is C8H10O . For a related compound, N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide, the molecular formula is C15H22N2O .Chemical Reactions Analysis
In the synthesis of lidocaine, 2,6-dimethylaniline undergoes amide formation and preparation of lidocaine . A gallium complex of 1,2-bis[(2,6-dimethylphenyl)imino]acenaphthene (dmp-bian) reacts with phenylacethylene to form a complex .Physical And Chemical Properties Analysis
2,6-Dimethylphenol has a melting point of 43-45 °C, a boiling point of 203 °C, and a density of 1.15 . It is insoluble in water .科学的研究の応用
Synthesis and Characterization
Antimicrobial Activity : Pyrimidine tetrazole derivatives synthesized using 5-(2,6-dimethylphenyl)-1H-tetrazole have shown significant antibacterial and antifungal activities. This research highlights the potential of these compounds in pharmaceutical applications (Bhoge, Magare, & Mohite, 2021).
Chemical Characterization : Studies on the prototropic tautomerism of 5‐(2,6‐dimethylphenoxy)‐1H‐ and 2H‐tetrazoles have contributed to a deeper understanding of their chemical behavior and structure (Alkorta & Elguero, 2012).
Applications in Luminescence and Sensing
Fluorescence Sensing : Certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks synthesized using derivatives of 1-(2,6-dimethylphenyl)-1H-tetrazole exhibit fluorescence properties, making them suitable as sensors for specific chemicals (Shi et al., 2015).
Laser-Activatable Tetrazoles : The development of laser light activatable tetrazoles, which includes derivatives of this compound, has been studied for potential use as fluorogenic probes in detecting alkenes in vivo (An, Yu, & Lin, 2013).
Advanced Chemical Synthesis
Tetrazole Derivatives Synthesis : The synthesis of novel tetrazole derivatives, including those related to this compound, has significant applications in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties (Neochoritis, Zhao, & Dömling, 2019).
Structural Analysis and Tautomerism : Research on the tautomeric forms of 5‐(2,6‐dimethylphenoxy)‐1H‐tetrazoles contributes to the understanding of their structural properties and tautomerism, which is crucial in the design of new pharmaceuticals (Pesyan et al., 2014).
Catalysis and Chemical Reactions
- Synthesis of Arylaminotetrazoles : Mn(III), Fe(III), and Co(II) supported on nanosized SiO2/Al2O3 have been used as catalysts for the synthesis of 1-aryl-5-amino-1H-tetrazoles, with potential applications in various chemical processes (Habibi et al., 2014).
作用機序
Target of Action
Compounds with similar structures have been found to target fungal diseases . They work by inhibiting the germination and penetration of fungal spores .
Mode of Action
It’s worth noting that compounds with similar structures, such as metazachlor, have been found to inhibit mycelial growth and spore formation .
Biochemical Pathways
Similar compounds have been found to impact the sterol biosynthesis pathway .
Pharmacokinetics
A compound with a similar structure, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . It underwent extensive first-pass metabolism, resulting in a bioavailability of 5.3% .
Result of Action
Similar compounds have been found to have antifungal properties, inhibiting the growth and reproduction of fungi .
Safety and Hazards
生化学分析
Biochemical Properties
1-(2,6-dimethylphenyl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including esterases and amidases, which facilitate its conversion into different metabolites . These interactions are crucial for its biochemical activity, as they determine the compound’s stability, reactivity, and overall function within biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in certain cell types by activating the mitochondrial pathway and downregulating anti-apoptotic proteins . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been found to inhibit certain esterases, leading to the accumulation of specific substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways are crucial for the compound’s biochemical activity, as they determine its stability, reactivity, and overall function within biological systems . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution within tissues can influence its biochemical activity and overall effectiveness in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows it to interact with specific biomolecules within the cell . The compound’s localization within organelles can influence its biochemical activity and overall effectiveness in biological systems .
特性
IUPAC Name |
1-(2,6-dimethylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-4-3-5-8(2)9(7)13-6-10-11-12-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIODLCDYHGJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397906 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543694-96-8 | |
| Record name | 1-(2,6-dimethylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



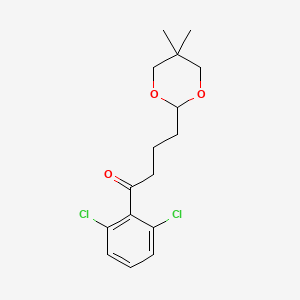
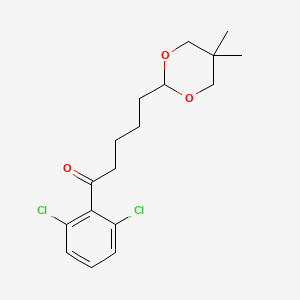
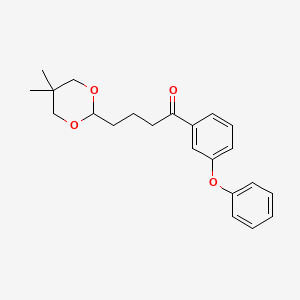
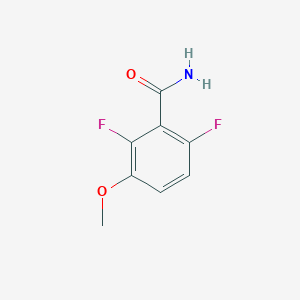

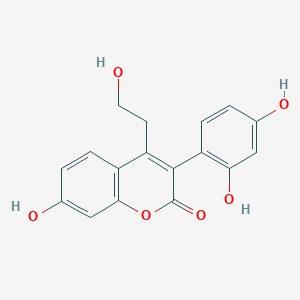
![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)


